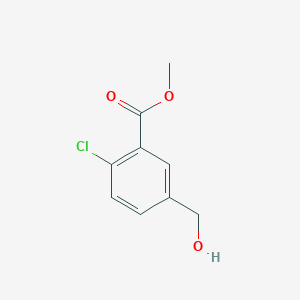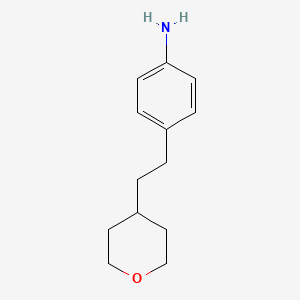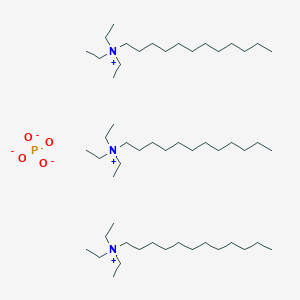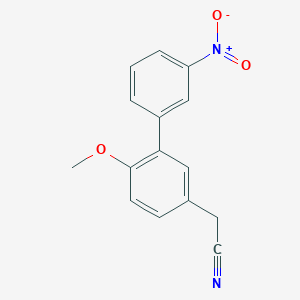
(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile is an organic compound characterized by a biphenyl structure with methoxy and nitro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile typically involves a multi-step process:
Nitration: The biphenyl precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: The nitro-biphenyl intermediate is then subjected to methoxylation, often using methanol and a base such as sodium methoxide.
Acetonitrile Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of advanced materials for electronic applications.
Mécanisme D'action
The mechanism of action of (6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
4-Methoxy-3-nitrobiphenyl: Similar structure but lacks the acetonitrile group.
3-Nitro-4-methoxybiphenyl: Another isomer with different positioning of the nitro and methoxy groups.
6-Methoxy-3-nitropyridine-2-acetonitrile: A heterocyclic analog with a pyridine ring instead of a biphenyl structure.
Uniqueness: (6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile is unique due to the presence of both the methoxy and nitro groups on the biphenyl scaffold, combined with the acetonitrile functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H12N2O3 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
2-[4-methoxy-3-(3-nitrophenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H12N2O3/c1-20-15-6-5-11(7-8-16)9-14(15)12-3-2-4-13(10-12)17(18)19/h2-6,9-10H,7H2,1H3 |
Clé InChI |
PKEMAJOFXWMRKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



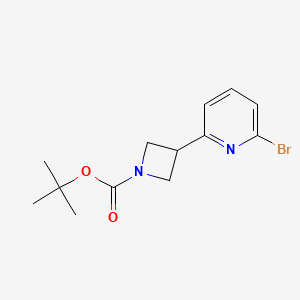



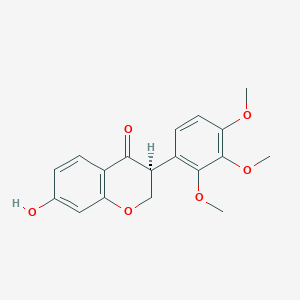

![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)
